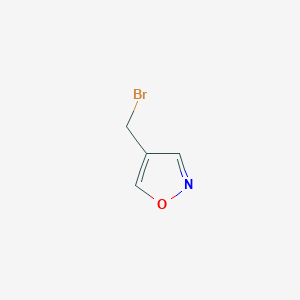

4-(Bromomethyl)-1,2-oxazole

CAS No.: 6455-40-9

Cat. No.: VC2371527

Molecular Formula: C4H4BrNO

Molecular Weight: 161.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6455-40-9 |

|---|---|

| Molecular Formula | C4H4BrNO |

| Molecular Weight | 161.98 g/mol |

| IUPAC Name | 4-(bromomethyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C4H4BrNO/c5-1-4-2-6-7-3-4/h2-3H,1H2 |

| Standard InChI Key | BTMCLIBWYKFYNQ-UHFFFAOYSA-N |

| SMILES | C1=C(C=NO1)CBr |

| Canonical SMILES | C1=C(C=NO1)CBr |

Introduction

Structure and Physical Properties

4-(Bromomethyl)-1,2-oxazole consists of a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms at positions 1 and 2, respectively, with a bromomethyl (-CH₂Br) group attached at position 4. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 6455-40-9 |

| Molecular Formula | C₄H₄BrNO |

| Molecular Weight | 161.98 g/mol |

| Physical State at Room Temperature | Solid |

| Appearance | Typically off-white to pale yellow crystalline solid |

| IUPAC Name | 4-(bromomethyl)-1,2-oxazole |

The oxazole ring in this compound contributes to its aromatic character, while the bromomethyl group introduces a reactive site for numerous synthetic transformations. The compound exhibits good solubility in common organic solvents including dichloromethane, chloroform, and tetrahydrofuran, but has limited solubility in water due to its predominantly non-polar nature.

Chemical Reactivity

The reactivity of 4-(Bromomethyl)-1,2-oxazole is primarily determined by two key structural features: the 1,2-oxazole heterocyclic ring and the reactive bromomethyl group at position 4.

Nucleophilic Substitution Reactions

The bromomethyl group serves as an excellent leaving group in nucleophilic substitution reactions. Common nucleophiles that react with 4-(Bromomethyl)-1,2-oxazole include:

-

Thiols (R-SH): Forming sulfides that can be further oxidized to sulfones

-

Amines (R-NH₂): Producing aminomethyl derivatives

-

Alkoxides (R-O⁻): Generating ether linkages

-

Azides (N₃⁻): Creating azides that can be reduced to amines or used in click chemistry

These reactions typically proceed via an SN2 mechanism, with the nucleophile attacking the carbon adjacent to the bromine atom .

Metal-Catalyzed Coupling Reactions

4-(Bromomethyl)-1,2-oxazole can participate in various metal-catalyzed coupling reactions:

-

Suzuki-Miyaura coupling with boronic acids to form carbon-carbon bonds

-

Sonogashira coupling with terminal alkynes

-

Buchwald-Hartwig amination to form C-N bonds

These transformations enable the incorporation of the oxazole scaffold into more complex molecular structures .

Functional Group Transformations

The bromomethyl group can undergo various functional group transformations:

-

Oxidation to aldehyde or carboxylic acid derivatives

-

Reduction to methyl group using appropriate reducing agents

-

Conversion to nitriles, phosphonium salts, or other functional groups

These transformations expand the synthetic utility of 4-(Bromomethyl)-1,2-oxazole as a versatile building block in organic synthesis.

Applications in Organic Synthesis

4-(Bromomethyl)-1,2-oxazole has found numerous applications in organic synthesis, particularly in the construction of complex molecules containing oxazole motifs.

Synthesis of Pharmaceutical Intermediates

Bromomethyl-substituted oxazoles serve as key intermediates in the synthesis of various pharmaceutical compounds:

-

Antibiotics containing oxazole motifs

-

Anti-inflammatory agents

-

Anticancer compounds

-

Antiviral agents

Comparative Analysis with Similar Compounds

To better understand the unique properties and applications of 4-(Bromomethyl)-1,2-oxazole, a comparison with structurally related compounds is informative.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |

|---|---|---|---|---|

| 4-(Bromomethyl)-1,2-oxazole | C₄H₄BrNO | 161.98 | Bromomethyl group at position 4 | Synthetic intermediate for herbicides and pharmaceuticals |

| 4-Bromo-1,2-oxazole | C₃H₂BrNO | 147.96 | Bromine directly at position 4 | Building block in heterocyclic chemistry |

| 3-(Bromomethyl)-5-(2-methylpropyl)-1,2-oxazole | C₈H₁₂BrNO | 218.09 | Bromomethyl at position 3, methylpropyl at position 5 | Pharmaceutical and agrochemical synthesis |

| 4-Bromo-3-(bromomethyl)-5-ethyl-1,2-oxazole | C₆H₇Br₂NO | 268.94 | Bromine at position 4, bromomethyl at position 3, ethyl at position 5 | Advanced intermediates for complex molecules |

This comparison highlights how the position and nature of substituents on the oxazole ring significantly influence the chemical reactivity and applications of these compounds . The reactivity of the bromomethyl group also differs depending on its position on the oxazole ring, with the 4-position generally offering distinct advantages for certain synthetic transformations due to electronic effects of the heterocyclic system.

Biological Activity of Derivatives

While 4-(Bromomethyl)-1,2-oxazole itself is primarily used as a synthetic intermediate, compounds derived from it have demonstrated various biological activities.

Herbicidal Activity

Derivatives of bromomethyl-substituted oxazoles, particularly those containing a sulfonyl group, have shown excellent herbicidal activity. For example, pyroxasulfone, synthesized via chemistry involving bromomethyl heterocycles:

-

Inhibits the biosynthesis of very-long-chain fatty acids in plants

-

Affects apical meristems and coleoptile development

-

Provides pre-emergence control of annual grasses and broadleaf weeds

-

Shows activity at lower application rates compared to other commercial herbicides

Antimicrobial Properties

Various oxazole derivatives that could be synthesized using 4-(Bromomethyl)-1,2-oxazole as a precursor have demonstrated antimicrobial activities against:

-

Gram-positive bacteria

-

Gram-negative bacteria

-

Fungi

For instance, 2-amino-4-(p-substituted phenyl)-oxazole derivatives synthesized via microwave-assisted methods have shown significant antiprotozoal activity in vitro .

Other Biological Activities

Other biological activities associated with oxazole derivatives that can be prepared from bromomethyl-substituted precursors include:

-

Anti-inflammatory properties

-

Anticancer activities

-

Anticonvulsant effects

-

Antiviral properties

These diverse biological activities highlight the importance of 4-(Bromomethyl)-1,2-oxazole as a starting material for medicinal chemistry research .

Research Trends and Future Directions

Current research on 4-(Bromomethyl)-1,2-oxazole and related compounds continues to evolve, with several promising directions for future development.

Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly methods for the synthesis and use of 4-(Bromomethyl)-1,2-oxazole and related compounds:

-

Aqueous-phase reactions using β-cyclodextrin and other supramolecular catalysts

-

Microwave-assisted synthesis to reduce energy consumption and reaction times

-

Flow chemistry for continuous production with reduced waste

For example, researchers have developed a green approach using β-cyclodextrin in water with catalytic amounts of triethylamine for the synthesis of oxazoles via the Van Leusen reaction, significantly improving the environmental profile of this transformation .

New Synthetic Applications

Ongoing research explores novel applications of 4-(Bromomethyl)-1,2-oxazole in organic synthesis:

-

Construction of complex natural product analogs

-

Development of new heterocyclic scaffolds for drug discovery

-

Synthesis of advanced materials with unique optical or electronic properties

-

Development of bioorthogonal chemistry tools for biological research

The versatility of the oxazole scaffold combined with the reactivity of the bromomethyl group continues to inspire new synthetic methodologies and applications .

Computational Studies

Computational studies are increasingly being used to predict:

-

Optimal reaction conditions for transformations involving 4-(Bromomethyl)-1,2-oxazole

-

Properties of novel derivatives for targeted applications

-

Binding interactions with biological targets for drug design

-

Mechanism elucidation for complex transformations

These computational approaches complement experimental work and accelerate the development of new applications for this versatile compound.

Analytical Methods for Characterization

Various analytical techniques are employed for the characterization and quality control of 4-(Bromomethyl)-1,2-oxazole and its derivatives.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structure elucidation:

-

¹H NMR typically shows characteristic signals for the oxazole ring protons and the bromomethyl group

-

¹³C NMR provides information about the carbon framework

-

2D NMR techniques (COSY, HSQC, HMBC) help establish connectivity

Other spectroscopic methods include:

-

Infrared (IR) spectroscopy: Identifying functional groups

-

Mass spectrometry: Determining molecular weight and fragmentation patterns

-

UV-Visible spectroscopy: Characterizing electronic transitions

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and reaction monitoring:

-

High-Performance Liquid Chromatography (HPLC)

-

Gas Chromatography (GC)

-

Thin-Layer Chromatography (TLC)

These methods allow for the separation and quantification of 4-(Bromomethyl)-1,2-oxazole and related compounds, ensuring the quality and consistency of synthetic procedures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume